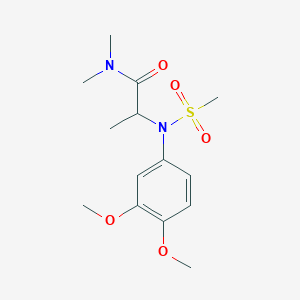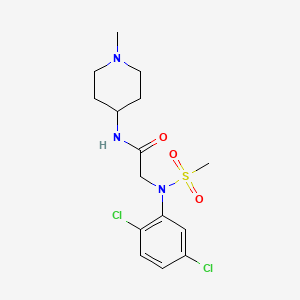![molecular formula C16H25NO3S B4460163 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4460163.png)
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine
Vue d'ensemble
Description
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as EMDP and belongs to the class of piperidine derivatives.
Mécanisme D'action
The mechanism of action of EMDP involves the inhibition of tubulin polymerization, which is essential for cell division and growth. EMDP binds to the colchicine binding site on tubulin, leading to the disruption of microtubule formation, which ultimately results in the inhibition of cell division.
Biochemical and Physiological Effects:
EMDP has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. EMDP has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. This can potentially lead to the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of EMDP is its potent anticancer activity against various cancer cell lines. EMDP has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, the limitations of EMDP include its low solubility in water and the lack of studies on its pharmacokinetics and toxicity in vivo.
Orientations Futures
There are several future directions for research on EMDP. One of the potential areas of research is the development of EMDP analogs with improved solubility and pharmacokinetics. Another area of research is the evaluation of EMDP in vivo to determine its toxicity and efficacy as a potential anticancer agent. Additionally, the combination of EMDP with other chemotherapeutic agents could be explored to enhance its effectiveness in cancer treatment.
Applications De Recherche Scientifique
EMDP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EMDP has also been found to be effective in inhibiting the growth of bacteria and fungi.
Propriétés
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-12(2)13(3)11-16(15)21(18,19)17-9-7-6-8-14(17)4/h10-11,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRBJKDDCBUYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460092.png)

![7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460101.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460109.png)
![N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4460117.png)
![4-{4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4460120.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460142.png)
![2-methyl-14-(3-pyridinyl)-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4460146.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4460153.png)
![4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460158.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460162.png)
![N-methyl-N-{2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4460170.png)
